molecular formula C21H23Cl2NO5 B14630629 octan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate CAS No. 57729-05-2

octan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

Katalognummer: B14630629
CAS-Nummer: 57729-05-2
Molekulargewicht: 440.3 g/mol
InChI-Schlüssel: JSGYQNAGJCFNIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is a synthetic organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an octan-2-yl ester group, a dichlorophenoxy moiety, and a nitrobenzoate structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of octan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with octan-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene for several hours to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Octan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid and octan-2-ol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The dichlorophenoxy moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Hydrolysis: 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid and octan-2-ol.

    Reduction: 5-(2,4-dichlorophenoxy)-2-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Octan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has several applications in scientific research:

    Agriculture: It can be used as a herbicide or plant growth regulator due to its ability to interfere with plant hormone pathways.

    Pharmaceuticals: The compound can serve as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.

    Chemical Research: It is used as a reagent in organic synthesis for the preparation of complex molecules and as a standard in analytical chemistry.

Wirkmechanismus

The mechanism of action of octan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets. In plants, it may act by mimicking or inhibiting natural plant hormones, leading to disrupted growth and development. The nitrobenzoate structure allows it to participate in redox reactions, potentially generating reactive intermediates that can affect cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Octan-2-yl (2,4-dichlorophenoxy)acetate: Similar in structure but lacks the nitro group, which affects its reactivity and applications.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a simpler structure, lacking the ester and nitro functionalities.

Uniqueness

Octan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to the combination of its ester, dichlorophenoxy, and nitrobenzoate groups. This combination imparts distinct chemical properties and reactivity, making it suitable for specific applications that similar compounds may not fulfill.

Eigenschaften

CAS-Nummer

57729-05-2

Molekularformel

C21H23Cl2NO5

Molekulargewicht

440.3 g/mol

IUPAC-Name

octan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

InChI

InChI=1S/C21H23Cl2NO5/c1-3-4-5-6-7-14(2)28-21(25)17-13-16(9-10-19(17)24(26)27)29-20-11-8-15(22)12-18(20)23/h8-14H,3-7H2,1-2H3

InChI-Schlüssel

JSGYQNAGJCFNIR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.